4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amide Bond Formation: The final step involves coupling the piperidine derivative with 2,4,6-trifluorophenyl isocyanate to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Ensuring high yield and purity through temperature control, solvent selection, and reaction time optimization.
Scalability: Using continuous flow reactors to scale up the synthesis process efficiently.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its fluorinated structure makes it useful in the development of high-performance polymers and coatings.
Biology
Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting neurological receptors due to the piperidine moiety.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or analgesic agent, leveraging its ability to interact with specific biological targets.
Industry
Agrochemicals: Possible applications in the development of pesticides or herbicides due to its bioactive properties.
Mechanism of Action
The mechanism by which 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes, such as GABA receptors or acetylcholinesterase, modulating their activity.
Pathways Involved: Influencing neurotransmitter release or inhibition, leading to altered physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)piperidine-1-carboxamide
- N-(2,4-difluorophenyl)piperidine-1-carboxamide
- 4-(4-chloro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide
Uniqueness
- Fluorination Pattern : The specific arrangement of fluorine atoms in 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide imparts unique electronic properties, enhancing its reactivity and stability.
- Biological Activity : The combination of the piperidine ring and the fluorinated aromatic systems may result in distinct pharmacological profiles compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O/c1-11-8-13(20)2-3-15(11)12-4-6-25(7-5-12)19(26)24-18-16(22)9-14(21)10-17(18)23/h2-3,8-10,12H,4-7H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYWJOCDMTOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2)C(=O)NC3=C(C=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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